N-methyl-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride
Description
N-methyl-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride is a chemical compound that features a piperidine ring and a pyridine ring
Properties
Molecular Formula |
C11H19Cl2N3 |
|---|---|
Molecular Weight |
264.19 g/mol |
IUPAC Name |
N-methyl-N-piperidin-4-ylpyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H17N3.2ClH/c1-14(10-5-8-12-9-6-10)11-4-2-3-7-13-11;;/h2-4,7,10,12H,5-6,8-9H2,1H3;2*1H |
InChI Key |
YSJCJOAWWAGWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCNCC1)C2=CC=CC=N2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride typically involves the reaction of N-methylpiperidine with 2-chloropyridine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form using hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-methyl-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-methyl-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-4-yl)pyridin-4-amine
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
- 3-nitro-N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
N-methyl-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride is unique due to the presence of both a piperidine and a pyridine ring, which imparts specific chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
